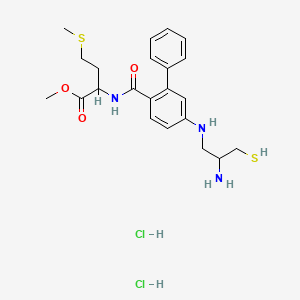

FTI-277 hydrochloride

Description

BenchChem offers high-quality FTI-277 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FTI-277 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.2ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUGEMGZBCEHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FTI-277 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 hydrochloride is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase). Its mechanism of action is centered on the prevention of post-translational farnesylation of key cellular proteins, most notably members of the Ras superfamily of small GTPases. By blocking the attachment of a farnesyl lipid group, FTI-277 prevents the membrane localization of these proteins, a critical step for their activation and downstream signal transduction. This guide provides a comprehensive overview of the molecular mechanisms through which FTI-277 exerts its cellular effects, including the disruption of the Ras-Raf-MAPK pathway, induction of cell cycle arrest, and promotion of apoptosis. Quantitative data, detailed experimental methodologies, and pathway visualizations are presented to offer a thorough technical resource for the scientific community.

Core Mechanism: Inhibition of Farnesyltransferase

Farnesyltransferase is a crucial enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CaaX" motif of substrate proteins.[1][2] This lipid modification, known as farnesylation, is essential for mediating protein-membrane interactions. Many proteins involved in signal transduction, including the Ras family (H-Ras, K-Ras, N-Ras), require membrane association to become active and encounter their downstream effectors.[1][3]

FTI-277 is a synthetic molecule designed to mimic the CaaX peptide sequence.[4] This allows it to bind to the active site of FTase with high affinity, acting as a competitive inhibitor. By occupying the enzyme, FTI-277 prevents the farnesylation of endogenous substrates like Ras.[4] A key feature of FTI-277 is its high selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I), which modifies proteins with a 20-carbon lipid tail.[4][5] This selectivity is critical for its specific targeting of farnesylated proteins.

Disruption of the Ras Signaling Pathway

The Ras proteins are pivotal regulators of cell proliferation, survival, and differentiation. Mutations that lead to constitutively active Ras are among the most common oncogenic events in human cancers.[6] The biological activity of Ras is entirely dependent on its localization to the inner surface of the plasma membrane.[3][7]

FTI-277's primary anti-cancer mechanism involves the disruption of this process.[8]

-

Inhibition of Ras Processing: By blocking FTase, FTI-277 prevents the farnesylation of Ras.[5] This results in the accumulation of unprocessed, non-farnesylated Ras proteins in the cytoplasm.[4]

-

Prevention of Membrane Localization: Without the farnesyl anchor, Ras cannot translocate to and associate with the cell membrane.[7][8]

-

Formation of Inactive Cytoplasmic Complexes: FTI-277 treatment leads to the accumulation of non-farnesylated H-Ras in the cytoplasm, which can still bind to its effector protein, Raf-1. However, these cytoplasmic Ras-Raf complexes are inactive, and Raf kinase is not activated.[4][5]

-

Blockade of Downstream Signaling: By preventing the membrane recruitment and activation of Raf, FTI-277 effectively blocks the entire downstream mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK).[1][4] This blockade of constitutive MAPK activation is a central component of its anti-tumor activity.[4]

It is important to note that while H-Ras is exclusively farnesylated, K-Ras and N-Ras can undergo alternative prenylation by GGTase I when FTase is inhibited.[7][8] This makes cancers driven by H-Ras mutations particularly sensitive to FTI-277.[3][7] While FTI-277 can inhibit K-Ras processing, it requires significantly higher concentrations than those needed for H-Ras.[1][4]

Cellular Consequences of FTI-277 Action

The disruption of Ras signaling and other farnesylated proteins culminates in several anti-neoplastic effects.

Inhibition of Cell Proliferation

FTI-277 demonstrates potent anti-proliferative effects across a range of cancer cell lines, particularly those expressing activated H-Ras.[7] For instance, breast cancer cells with active H-Ras are more susceptible to FTI-277-mediated growth inhibition compared to cells with wild-type H-Ras.[7][8] It also inhibits the growth of various other cancer cells, including myeloma and liver cancer.[6][9]

Induction of Apoptosis

By blocking pro-survival signals emanating from Ras, FTI-277 can trigger programmed cell death, or apoptosis.[5][10] This effect has been observed in drug-resistant multiple myeloma cells.[6] The mechanism of FTI-induced apoptosis can be complex and cell-type dependent, but in some cases, it involves the release of cytochrome c and the activation of caspase-3.[10] FTI-277 has also been shown to increase the sensitivity of H-ras-transformed cells to radiation-induced apoptosis.[5]

Cell Cycle Arrest

Inhibition of protein farnesylation can halt cell cycle progression.[9] Treatment with FTI-277 has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle in human liver and lung cancer cell lines.[9][11] This arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p27(Kip1) and reduced activity of Cdk1 and Cdk2.[9]

Inhibition of Cell Invasion and Migration

The invasive and migratory capabilities of cancer cells, which are crucial for metastasis, can also be targeted by FTI-277. The compound effectively inhibits these phenotypes in breast cancer cells that express active H-Ras.[3][7] This effect is linked to its ability to block H-Ras activation, even when stimulated by growth factors like EGF.[3][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Growth inhibition by the farnesyltransferase inhibitor FTI-277 involves Bcl-2 expression and defective association with Raf-1 in liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

FTI-277: A Potent Inhibitor of Farnesyltransferase with Anti-Cancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 is a highly potent and selective peptidomimetic inhibitor of farnesyltransferase (FTase). This enzyme catalyzes the addition of a farnesyl group to the C-terminal CAAX motif of various cellular proteins, a critical post-translational modification for their proper subcellular localization and function. The primary molecular target of FTI-277 is FTase, and its inhibition disrupts the function of key signaling proteins, most notably the Ras family of small GTPases. This guide provides a comprehensive overview of FTI-277, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on cellular signaling pathways.

Core Mechanism of Action

FTI-277 acts as a competitive inhibitor of FTase, preventing the farnesylation of its substrate proteins. Farnesylation is a crucial step in the post-translational modification of several proteins, including the Ras family (H-Ras, N-Ras, and K-Ras), which are frequently mutated in human cancers.[1][2][3][4] This lipid modification allows Ras proteins to anchor to the inner leaflet of the plasma membrane, a prerequisite for their activation and subsequent engagement of downstream effector pathways that regulate cell proliferation, survival, and differentiation.[1][2][3]

By inhibiting FTase, FTI-277 prevents the membrane localization of H-Ras, leading to its accumulation in the cytoplasm in an inactive state.[5][6] This cytoplasmic sequestration of non-farnesylated H-Ras disrupts the oncogenic Ras signaling cascade.[6] It is important to note that while FTI-277 is highly effective against H-Ras, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I), providing a potential mechanism of resistance to FTase inhibitors.[7][8] However, FTI-277 demonstrates high selectivity for FTase over GGTase I.[6]

Quantitative Inhibitory Data

The inhibitory potency of FTI-277 has been characterized in various in vitro and cellular assays. The following table summarizes key quantitative data.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzyme Inhibition Assay | Farnesyltransferase (FTase) | IC50 | 500 pM | [5][6] |

| Enzyme Inhibition Assay | Geranylgeranyltransferase I (GGTase I) | IC50 | 50 nM | [6] |

| Cellular Assay | H-Ras Processing | IC50 | 100 nM | [5][6] |

| Cell Proliferation Assay | H-Ras-MCF10A Cells | IC50 (48h) | 6.84 µM | [7] |

| Cell Proliferation Assay | Hs578T Cells | IC50 (48h) | 14.87 µM | [7] |

| Cell Proliferation Assay | MDA-MB-231 Cells | IC50 (48h) | 29.32 µM | [7] |

Signaling Pathway Inhibition

FTI-277's inhibition of FTase primarily impacts the Ras-Raf-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell growth and survival. The following diagram illustrates the mechanism of FTI-277's intervention in this pathway.

Experimental Protocols

Farnesyltransferase (FTase) Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of FTI-277 on FTase.

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP), [³H]-labeled

-

Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

FTI-277

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation cocktail

-

Streptavidin-coated microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant FTase, and the biotinylated Ras peptide substrate.

-

Add varying concentrations of FTI-277 to the reaction mixture.

-

Initiate the reaction by adding [³H]-FPP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unincorporated [³H]-FPP.

-

Add scintillation cocktail to each well and measure the amount of incorporated [³H]-farnesyl using a scintillation counter.

-

Calculate the percentage of inhibition for each FTI-277 concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of FTI-277 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H-Ras-MCF10A, Hs578T, MDA-MB-231)[7]

-

Complete cell culture medium

-

FTI-277

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of FTI-277 for a specific duration (e.g., 48 hours).[7]

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]

Ras Activation Assay

Objective: To measure the levels of active, GTP-bound Ras in cells treated with FTI-277.

Materials:

-

Cell lysates from treated and untreated cells

-

Ras activation assay kit (containing Raf-1 RBD-agarose beads)

-

Wash buffer

-

Loading buffer

-

Antibodies: anti-H-Ras, anti-N-Ras

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with FTI-277 for the desired time.[8]

-

Lyse the cells and quantify the protein concentration.

-

Incubate a portion of the cell lysate with Raf-1 RBD-agarose beads to pull down active GTP-bound Ras.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot analysis using specific antibodies against H-Ras or N-Ras to detect the levels of active Ras.[8]

-

Analyze a separate aliquot of the total cell lysate to determine the total Ras levels as a loading control.

Conclusion

FTI-277 is a potent and specific inhibitor of farnesyltransferase, effectively targeting the post-translational modification of proteins crucial for oncogenic signaling, particularly H-Ras. Its ability to disrupt the Ras-Raf-MAPK pathway provides a strong rationale for its investigation as an anti-cancer therapeutic. The experimental protocols detailed in this guide offer a framework for researchers to further explore the molecular pharmacology of FTI-277 and other farnesyltransferase inhibitors.

References

- 1. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

FTI-277: A Technical Guide to a Potent Farnesyltransferase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to FTI-277

FTI-277 is a potent and highly specific inhibitor of the enzyme farnesyltransferase (FTase).[1][2] It is classified as a peptidomimetic of the C-terminal CAAX box of Ras proteins, the quintessential substrates of FTase.[1][3] The post-translational addition of a 15-carbon farnesyl lipid group to proteins, a process known as farnesylation, is a critical step for the membrane localization and subsequent biological activity of numerous signaling proteins.[4][5]

Mechanism of Action

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are central regulators of cellular proliferation, differentiation, and survival. Their function is contingent upon their attachment to the inner leaflet of the plasma membrane, which is initiated by farnesylation.[5][6] Oncogenic mutations in Ras genes, found in a significant percentage of human cancers, lead to the constitutive activation of downstream signaling pathways, such as the Raf-MEK-ERK (MAPK) cascade, driving malignant transformation.[6]

FTI-277 acts by competitively inhibiting FTase, thereby preventing the farnesylation of Ras and other target proteins.[3] This inhibition blocks their membrane association, leading to an accumulation of inactive, unprocessed Ras in the cytoplasm.[3][7] Consequently, the oncogenic signaling from the cell membrane is abrogated.[4][7] Notably, while H-Ras is solely dependent on farnesylation for membrane targeting, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) in the presence of FTase inhibitors.[4][8] This makes H-Ras-driven cancers particularly susceptible to FTase inhibition by agents like FTI-277.[4][5]

Chemical Structure and Properties

FTI-277 is the methyl ester derivative of FTI-276 and is designed to mimic the Cys-Val-Ile-Met sequence of K-Ras4B.[7][9]

Quantitative Data

The efficacy of FTI-277 has been quantified in various in vitro and cell-based assays. The following tables summarize key inhibitory concentrations (IC₅₀).

In Vitro Efficacy of FTI-277

This table presents the direct inhibitory activity of FTI-277 against farnesyltransferase and its selectivity over the related enzyme, geranylgeranyltransferase I.

| Target Enzyme | Substrate | IC₅₀ Value | Selectivity (vs. GGTase I) | Reference(s) |

| Farnesyltransferase (FTase) | Cell-free assay | 500 pM | ~100-fold | [2][3] |

| Geranylgeranyltransferase I (GGTase I) | Cell-free assay | 50 nM | - | [9] |

Cell-Based Efficacy of FTI-277

This table summarizes the anti-proliferative and Ras processing inhibitory effects of FTI-277 in various cancer cell lines.

| Cell Line | Cancer Type | Ras Status | Assay | IC₅₀ Value | Reference(s) |

| H-Ras-MCF10A | Breast | Active H-Ras (G12D) | Proliferation (MTT, 48h) | 6.84 µM | [4][5] |

| Hs578T | Breast | Active H-Ras (G12D) | Proliferation (MTT, 48h) | 14.87 µM | [4][5] |

| MDA-MB-231 | Breast | Wild-type H-Ras/N-Ras | Proliferation (MTT, 48h) | 29.32 µM | [4][5] |

| H-Ras transformed NIH 3T3 | Fibroblast | Oncogenic H-Ras | H-Ras Processing | 100 nM | [3][7] |

| K-Ras transformed cells | - | Oncogenic K-Ras | K-Ras Processing | 10 µM | [10] |

Signaling Pathways

Inhibition of Ras Farnesylation and Membrane Association

The primary molecular event initiated by FTI-277 is the blockade of farnesyl pyrophosphate (FPP) transfer to the cysteine residue within the CAAX motif of unprocessed Ras. This enzymatic step is irreversible and rate-limiting for Ras localization.[4] By preventing this, FTI-277 ensures that Ras remains in the cytosol, unable to engage with its upstream activators and downstream effectors at the plasma membrane.

Downstream Effects on the Ras-MAPK Pathway

By preventing Ras activation at the membrane, FTI-277 effectively blocks the constitutive signaling through the mitogen-activated protein kinase (MAPK) cascade.[3][7] The inhibitor induces the formation of inactive Ras-Raf complexes that accumulate in the cytoplasm, sequestering Raf kinase and preventing its activation.[3][7] This leads to a downstream blockade of MEK and ERK phosphorylation, ultimately inhibiting the transcription of genes responsible for cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of FTI-277.

Farnesyltransferase (FTase) Inhibition Assay (Cell-Free)

This protocol describes a radiometric assay to determine the IC₅₀ of FTI-277 for FTase in a cell-free system.

Materials:

-

Recombinant human FTase

-

[³H]-farnesyl pyrophosphate ([³H]FPP)

-

Ras CAAX peptide substrate (e.g., Biotin-CVLS)

-

FTI-277 stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation cocktail and vials

-

Filter paper and filtration apparatus

Procedure:

-

Reaction Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding Assay Buffer, recombinant FTase, and the Ras CAAX peptide substrate.

-

Inhibitor Addition: Add serial dilutions of FTI-277 (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding [³H]FPP to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1M HCl in ethanol).

-

Capture Substrate: Spot the reaction mixture onto filter paper. The farnesylated, biotinylated peptide will bind to the paper.

-

Washing: Wash the filter papers extensively with a wash buffer (e.g., 5% trichloroacetic acid) to remove unincorporated [³H]FPP.

-

Quantification: Place the dried filter papers into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each FTI-277 concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol measures the effect of FTI-277 on the metabolic activity of cultured cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest (e.g., H-Ras-MCF10A, MDA-MB-231)

-

Complete cell culture medium

-

FTI-277 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

-

96-well tissue culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of FTI-277 in culture medium. Remove the old medium from the wells and add 100 µL of the FTI-277 dilutions (or medium with DMSO as a vehicle control).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting percent viability against the log of the FTI-277 concentration.[3]

Western Blotting for Ras Signaling Proteins

This protocol is used to visualize the inhibition of Ras processing and assess the phosphorylation status of downstream kinases like ERK.

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-total-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and mix with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size. Unprocessed Ras will migrate slower (appear at a higher molecular weight) than processed Ras.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-Ras, anti-p-ERK) overnight at 4°C, with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities. Look for a shift in the Ras band and a decrease in the p-ERK/total-ERK ratio in FTI-277-treated samples. Use a loading control like Actin to ensure equal protein loading.

Experimental Workflows

A logical workflow is crucial for the systematic evaluation of a targeted inhibitor like FTI-277. The following diagram illustrates a typical preclinical evaluation pipeline.

Conclusion

FTI-277 is a well-characterized, potent, and specific inhibitor of farnesyltransferase that has been instrumental in elucidating the role of protein farnesylation in oncogenic signaling. Its ability to block H-Ras processing and downstream MAPK signaling provides a strong rationale for its use in both basic research and as a potential therapeutic agent, particularly for H-Ras-dependent malignancies. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in the study and development of farnesyltransferase inhibitors.

References

- 1. medkoo.com [medkoo.com]

- 2. FTI-277 hydrochloride | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 10. adooq.com [adooq.com]

Unraveling FTI-277: A Technical Guide to a Pioneering Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 is a potent and highly specific peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras, FTI-277 effectively blocks its localization to the plasma membrane, a prerequisite for its activation and downstream signaling. This targeted inhibition disrupts oncogenic Ras signaling pathways, leading to the suppression of cell proliferation, migration, and invasion, and the induction of apoptosis in a variety of cancer cell models. This technical guide provides a comprehensive overview of the discovery and characterization of FTI-277, detailing its mechanism of action, experimental validation, and quantitative effects on cancer cells.

Introduction: The Rationale for Farnesyltransferase Inhibition

The Ras genes (HRAS, KRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers.[1] The protein products of these genes are small GTPases that act as molecular switches in signal transduction pathways, regulating cell growth, differentiation, and survival. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is the covalent attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif.[2] This irreversible reaction is catalyzed by the enzyme farnesyltransferase (FTase).[2][3]

The dependence of Ras on farnesylation for its function presented a compelling therapeutic target. It was hypothesized that inhibiting FTase would prevent Ras from associating with the cell membrane, thereby abrogating its oncogenic signaling.[4][5] This hypothesis spurred the development of farnesyltransferase inhibitors (FTIs), with FTI-277 emerging as a key research compound in this class.[2][3]

FTI-277: Mechanism of Action

FTI-277 is a peptidomimetic of the C-terminal CAAX motif of K-Ras4B.[6] It acts as a competitive inhibitor of FTase, demonstrating high potency with an in vitro IC50 value of 500 pM.[6][7] Notably, FTI-277 exhibits significant selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I).[6][7]

The primary mechanism of action of FTI-277 is the prevention of H-Ras farnesylation.[4][5] Unlike K-Ras and N-Ras, which can be alternatively prenylated by GGTase I when FTase is inhibited, H-Ras is solely dependent on farnesylation for its membrane localization.[4][5] Consequently, FTI-277 effectively blocks H-Ras trafficking to the cell membrane, leading to its accumulation in the cytoplasm.[4][6] In this cytoplasmic location, H-Ras can still bind to its downstream effector, Raf-1, but this complex remains inactive, thus failing to initiate the downstream MAP kinase (MAPK) signaling cascade.[6]

Quantitative Data Summary

The biological effects of FTI-277 have been quantified in numerous studies. The following tables summarize key data on its inhibitory potency and its impact on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of FTI-277 and its Precursor

| Compound | Target | IC50 | Selectivity |

| FTI-276 | FTase | 500 pM | >100-fold vs GGTase I |

| FTI-277 | H-Ras Processing | 100 nM | - |

| FTI-277 | K-Ras Processing | 10 µM | - |

Data compiled from multiple sources.[6][8]

Table 2: Anti-proliferative Activity of FTI-277 in Breast Cancer Cell Lines

| Cell Line | Ras Mutation Status | IC50 (48h) |

| H-Ras-MCF10A | H-Ras (G12D) | 6.84 µM |

| Hs578T | H-Ras (G12D) | 14.87 µM |

| MDA-MB-231 | Wild-type H-Ras & N-Ras | 29.32 µM |

Data from a study on breast cancer cell lines.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of FTI-277.

Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Activity Assay

This assay measures the ability of a compound to inhibit the transfer of a farnesyl or geranylgeranyl group to a protein substrate.

Materials:

-

60,000 x g supernatants from human Burkitt lymphoma (Daudi) cells as a source of FTase and GGTase I.

-

[³H]farnesylpyrophosphate and [³H]geranylgeranylpyrophosphate.

-

H-Ras-CVLS (FTase substrate) and H-Ras-CVLL (GGTase I substrate).

-

FTI-277 or other test compounds.

Protocol:

-

Prepare reaction mixtures containing the cell supernatant, the appropriate radiolabeled isoprenoid, and the corresponding H-Ras substrate.

-

Add varying concentrations of FTI-277 to the reaction mixtures.

-

Incubate the reactions to allow for enzymatic transfer of the radiolabeled group.

-

Stop the reactions and separate the protein from the unincorporated radiolabel.

-

Quantify the amount of radioactivity incorporated into the H-Ras substrate using liquid scintillation counting.

-

Calculate the IC50 value by determining the concentration of FTI-277 that inhibits 50% of the enzymatic activity compared to a vehicle control.[7]

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

-

Cancer cell lines of interest (e.g., H-Ras-MCF10A, Hs578T, MDA-MB-231).

-

96-well plates.

-

Complete cell culture medium.

-

FTI-277.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml).

-

Dimethyl sulfoxide (DMSO).

-

Microplate reader.

Protocol:

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C.[4]

-

Treat the cells with various concentrations of FTI-277 (e.g., 0, 10, 20, 50 µM) for a specified duration (e.g., 24 or 48 hours).[4]

-

Following incubation, add 25 µl of MTT solution to each well and incubate for 3 hours.[4]

-

Add 100 µl of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the optical density at 540 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

Ras Activity Assay

This pull-down assay measures the amount of active, GTP-bound Ras in cells.

Materials:

-

Cells of interest (e.g., MDA-MB-231).

-

Epidermal growth factor (EGF) or other stimuli.

-

FTI-277.

-

Mg²⁺ lysis/wash buffer.

-

Raf-1 RBD (Ras-binding domain)-agarose beads.

-

Laemmli sample buffer.

-

Antibodies against specific Ras isoforms (e.g., anti-H-Ras, anti-N-Ras).

-

Western blotting equipment.

Protocol:

-

Treat cells with FTI-277 for the desired time (e.g., 50 µM for 24 hours).[4][5]

-

Stimulate the cells with a growth factor like EGF (e.g., 10 ng/ml for 30 minutes) to activate Ras.[4][5]

-

Lyse the cells in Mg²⁺ lysis/wash buffer.[5]

-

Incubate the cell lysates with Raf-1 RBD-agarose beads for 45 minutes at 4°C to pull down GTP-bound (active) Ras.[5]

-

Wash the beads three times with MLB buffer.[5]

-

Boil the bead pellet in 2X Laemmli sample buffer to elute the proteins.[5]

-

Analyze the eluted proteins by Western blotting using antibodies specific for the Ras isoforms of interest.[4][5]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of FTI-277 in inhibiting the Ras signaling pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the efficacy of FTI-277.

Conclusion

FTI-277 has been instrumental in validating the concept of farnesyltransferase inhibition as a therapeutic strategy for cancers driven by aberrant Ras signaling, particularly those with H-Ras mutations. Its high potency and selectivity have made it an invaluable tool for dissecting the intricacies of the Ras pathway and for exploring the broader consequences of inhibiting protein prenylation. While the clinical development of FTIs has faced challenges, the foundational research conducted with compounds like FTI-277 continues to inform the development of novel anti-cancer agents targeting Ras and other farnesylated proteins. This technical guide provides a solid foundation for researchers and drug development professionals seeking to understand and build upon the legacy of FTI-277.

References

- 1. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. adooq.com [adooq.com]

Foundational Research on Farnesyltransferase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on farnesyltransferase inhibitors (FTIs). It covers their core mechanism of action, key experimental protocols for their evaluation, quantitative data on their efficacy, and the critical signaling pathways they modulate. This document is intended to serve as a comprehensive resource for professionals in the fields of cancer biology, drug discovery, and medicinal chemistry.

Introduction to Farnesyltransferase and its Inhibition

Protein prenylation is a post-translational modification essential for the function of numerous proteins involved in cellular signaling, proliferation, and survival. This process involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a cysteine residue within a C-terminal "CaaX" motif of a target protein. Farnesyltransferase (FTase) is the key enzyme that catalyzes the transfer of a 15-carbon farnesyl group from FPP to the cysteine residue.

One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Ras proteins are pivotal regulators of cell growth and differentiation, and mutations in Ras genes are found in approximately 20-30% of all human cancers, making them a prime target for anti-cancer therapies.[1] Farnesylation is a prerequisite for the proper localization of Ras to the plasma membrane, where it can engage with downstream effector pathways.[2][3]

Farnesyltransferase inhibitors (FTIs) were developed as a targeted therapy to block the farnesylation of Ras, thereby preventing its membrane association and subsequent activation of oncogenic signaling cascades.[2][4] While initially designed to target Ras, it is now understood that FTIs affect a broader range of farnesylated proteins, including RhoB, which contributes to their anti-tumor effects.[5][6] Several FTIs, such as tipifarnib and lonafarnib, have been evaluated in clinical trials for various malignancies.[7][8]

Mechanism of Action

FTIs exert their biological effects by competitively inhibiting the farnesyltransferase enzyme. There are two main classes of FTIs:

-

Peptidomimetics: These inhibitors are designed based on the CaaX motif of FTase substrates.

-

Non-peptidomimetics: These are small molecules identified through high-throughput screening that bind to the active site of FTase.

By blocking farnesylation, FTIs prevent the membrane localization and function of key signaling proteins. The primary target, Ras, when unfarnesylated, remains in the cytoplasm and cannot be activated by upstream signals, leading to the downregulation of pro-proliferative pathways like the Raf-MEK-ERK and PI3K-Akt-mTOR pathways.[7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Ras signaling pathway, the mechanism of FTI action, and a general workflow for FTI drug discovery.

Caption: The Ras Signaling Pathway and the Role of Farnesyltransferase.

Caption: Mechanism of Action of Farnesyltransferase Inhibitors.

Caption: General Workflow for Farnesyltransferase Inhibitor Drug Discovery.

Quantitative Data on FTI Efficacy

The potency of FTIs is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize representative data for key FTIs.

| Inhibitor | Target | IC50 (nM) | Reference |

| Tipifarnib (R115777) | FTase (in vitro) | 7.9 | [6] |

| Lonafarnib (SCH66336) | H-Ras Farnesylation (in vitro) | 1.9 | [4] |

| Lonafarnib (SCH66336) | K-Ras-4B Farnesylation (in vitro) | 5.2 | [4] |

| FTI-277 | FTase (in vitro) | <0.5 µM (for DNR efflux) | [10] |

| Imidazole-based FTI | FTase (in vitro) | 1.2 | [5] |

| Tetrahydrobenzodiazepine derivative | FTase (in vitro) | 24 | [5] |

| Inhibitor | Cell Line | Assay | EC50/IC50 (µM) | Reference |

| Lonafarnib | SMMC-7721 (HCC) | Cell Viability (48h) | 20.29 | [4] |

| Lonafarnib | QGY-7703 (HCC) | Cell Viability (48h) | 20.35 | [4] |

| Sotorasib | SW1573 (KRAS G12C) | Cell Viability (72h) | 0.1 | [7] |

| Tipifarnib | SW1573 (KRAS G12C) | Cell Viability (72h) | 0.005 | [7] |

| Imidazole-based FTI | - | Cell-Based Assay | 0.01 | [5] |

| Tetrahydrobenzodiazepine derivative | - | Cell-Based Assay | 0.16 | [5] |

Clinical Trial Data Summary

| Inhibitor | Disease | Phase | Outcome | Reference |

| Tipifarnib | Relapsed/Refractory Peripheral T-cell Lymphoma | II | Objective Response Rate (ORR) of 39.7% | [11] |

| Lonafarnib | Hutchinson-Gilford Progeria Syndrome | II | Improvement in cardiovascular status and bone structure | [12][13] |

| R115777 (Tipifarnib) | Refractory/Relapsed Acute Leukemias | I | Responses in 32% of AML patients | [1] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of FTIs. Below are methodologies for key in vitro and cell-based assays.

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This assay measures the transfer of a farnesyl group from FPP to a dansylated peptide substrate, resulting in an increase in fluorescence.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Dansylated-GCVLS peptide substrate

-

Farnesyl pyrophosphate (FPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 10 µM ZnCl2

-

FTI compound dissolved in DMSO

-

96-well or 384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the FTI compound in DMSO. Further dilute these solutions in assay buffer to achieve the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the diluted FTI compound (or DMSO for control), and the recombinant FTase enzyme.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

-

Reaction Initiation: Add the Dansylated-GCVLS peptide substrate and FPP to each well to start the reaction.[5]

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[5]

-

Detection: Measure the fluorescence intensity in each well using a plate reader with excitation at ~340 nm and emission at ~485-550 nm.[2][3][5][14]

-

Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each FTI concentration relative to the DMSO control and determine the IC50 value.

Cell-Based Protein Prenylation Assay (Western Blot)

This method assesses the inhibition of protein farnesylation in intact cells by observing the electrophoretic mobility shift of a target protein. Unprenylated proteins typically migrate faster on an SDS-PAGE gel.

Materials:

-

Cultured cells of interest

-

FTI compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody against the protein of interest (e.g., H-Ras, HDJ-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the FTI compound or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the bands from treated and untreated cells. A shift to a lower molecular weight in the FTI-treated samples indicates the accumulation of the unprenylated form of the protein.

Conclusion

Farnesyltransferase inhibitors represent a significant class of targeted therapies that have evolved from a focus on Ras-driven cancers to a broader range of malignancies and other diseases like progeria.[13] The foundational research outlined in this guide highlights the critical role of FTase in cellular signaling and provides the framework for the continued development and evaluation of novel inhibitors. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of FTIs. Future work in this field will likely focus on identifying predictive biomarkers of response and exploring rational combination therapies to overcome resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 4. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. bioassaysys.com [bioassaysys.com]

Methodological & Application

FTI-277 Hydrochloride: A Potent Farnesyltransferase Inhibitor for Cellular Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins and other cellular signaling molecules.[1] By blocking the farnesylation of the CAAX motif on proteins like H-Ras and K-Ras, FTI-277 prevents their localization to the cell membrane, thereby inhibiting their downstream signaling pathways involved in cell proliferation, survival, and transformation.[2] These application notes provide a comprehensive overview of the experimental use of FTI-277 hydrochloride in cell culture, including its mechanism of action, protocols for assessing its biological effects, and expected outcomes in various cancer cell lines.

Introduction

The Ras family of small GTPases are critical regulators of cellular signaling, and their aberrant activation is a hallmark of many human cancers. The function of Ras proteins is critically dependent on their post-translational lipidation, a process initiated by farnesyltransferase (FTase). FTase catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX box of Ras precursors. This modification is essential for their subsequent processing and localization to the plasma membrane, where they can interact with downstream effectors.

FTI-277 is a peptidomimetic that acts as a highly potent and specific inhibitor of FTase.[1] It has been demonstrated to effectively block Ras processing, leading to the accumulation of inactive, unprocessed Ras in the cytoplasm.[1] This disruption of Ras signaling culminates in the inhibition of cell growth, induction of apoptosis, and suppression of cell migration and invasion in various cancer cell models.[3][4] These notes provide detailed protocols for utilizing FTI-277 hydrochloride as a tool to study Ras signaling and as a potential therapeutic agent in cancer research.

Mechanism of Action

FTI-277 hydrochloride competitively inhibits the farnesylation of proteins with a CAAX motif at their C-terminus. This inhibition prevents the anchoring of these proteins, most notably Ras, to the inner leaflet of the plasma membrane. Without proper localization, Ras is unable to be activated by upstream signals or to activate downstream effector pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. The consequences of this inhibition include cell cycle arrest, induction of apoptosis, and reduced cell motility.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of FTI-277 in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| H-Ras-MCF10A | Breast Epithelial | 6.84 | 48 | |

| Hs578T | Breast Cancer | 14.87 | 48 | |

| MDA-MB-231 | Breast Cancer | 29.32 | 48 | |

| H929 | Multiple Myeloma | <10 | 96 | |

| 8226 | Multiple Myeloma | >10 | 96 | |

| U266 | Multiple Myeloma | >10 | 96 |

Experimental Protocols

A general workflow for investigating the effects of FTI-277 hydrochloride in cell culture is depicted below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of FTI-277 on cell proliferation and viability.

Materials:

-

FTI-277 hydrochloride

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of FTI-277 hydrochloride in complete medium.

-

Remove the medium from the wells and add 100 µL of the FTI-277 dilutions (including a vehicle control with DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by FTI-277.

Materials:

-

FTI-277 hydrochloride

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of FTI-277 hydrochloride for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[5][6]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of FTI-277 on cell cycle progression.

Materials:

-

FTI-277 hydrochloride

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with FTI-277 hydrochloride for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8][9][10]

Protocol 4: Western Blot Analysis of Ras Signaling Pathway

This protocol examines the effect of FTI-277 on the expression and phosphorylation of key proteins in the Ras signaling pathway.

Materials:

-

FTI-277 hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Ras, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with FTI-277 hydrochloride for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 5: Ras Activity Assay (Pull-down Assay)

This protocol measures the level of active, GTP-bound Ras.

Materials:

-

FTI-277 hydrochloride

-

Ras Activation Assay Kit (containing Raf-1 RBD agarose beads)

-

Mg2+ Lysis/Wash Buffer

-

GTPγS and GDP for positive and negative controls

Procedure:

-

Treat cells with FTI-277 hydrochloride. Cells may be stimulated with a growth factor like EGF to induce Ras activation.[3]

-

Lyse the cells in Mg2+ Lysis/Wash Buffer.

-

Incubate the cell lysates with Raf-1 RBD agarose beads to pull down GTP-bound Ras.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze the levels of active Ras by Western blotting using a Ras-specific antibody.

Logical Relationship Diagram

Conclusion

FTI-277 hydrochloride is a valuable pharmacological tool for investigating the roles of farnesylation and Ras signaling in cellular processes. The protocols provided herein offer a framework for researchers to explore the anti-cancer properties of this compound in a cell culture setting. Careful experimental design and data interpretation are crucial for elucidating the specific effects of FTI-277 in different cellular contexts.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Optimal FTI-277 Concentration for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of FTI-277, a potent farnesyltransferase inhibitor, for various in vitro assays. This document includes a summary of effective concentrations in different cell lines, detailed experimental protocols, and diagrams illustrating the mechanism of action and experimental workflows.

Introduction

FTI-277 is a selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins.[1][2] Farnesylation is essential for the proper localization and function of Ras, a small GTPase that plays a central role in signal transduction pathways regulating cell growth, differentiation, and survival.[2][3] By inhibiting FTase, FTI-277 prevents Ras from associating with the cell membrane, thereby blocking its oncogenic signaling.[2][4] This makes FTI-277 a valuable tool for studying Ras-dependent signaling and as a potential therapeutic agent in cancers with Ras mutations.[5]

Mechanism of Action

FTI-277 competitively inhibits farnesyltransferase, preventing the transfer of a farnesyl group to the C-terminal CAAX motif of Ras proteins.[1][2] This inhibition leads to the accumulation of unprocessed, cytosolic Ras.[1] The lack of membrane association renders Ras unable to interact with its downstream effectors, such as Raf and PI3K, thereby inhibiting the MAPK/ERK and PI3K/Akt signaling pathways.[1][6] This disruption of signaling can lead to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation and migration in susceptible cell lines.[7][8][9]

Data Presentation: Effective FTI-277 Concentrations

The optimal concentration of FTI-277 is highly dependent on the cell line and the specific assay being performed. The following tables summarize reported effective concentrations and IC50 values for various in vitro applications.

Table 1: IC50 Values of FTI-277 in Cell Proliferation/Viability Assays

| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |

| H-Ras-MCF10A | MTT Assay | 48 hours | 6.84 µM | [4][10] |

| Hs578T | MTT Assay | 48 hours | 14.87 µM | [4][10] |

| MDA-MB-231 | MTT Assay | 48 hours | 29.32 µM | [4][10] |

| H929 (N-Ras mutant) | Cytotoxicity Assay | Not Specified | More sensitive than K-Ras or WT Ras cells | [5] |

| 8226 (K-Ras mutant) | Cytotoxicity Assay | Not Specified | Less sensitive than N-Ras mutant cells | [5] |

| U266 (Wild-type Ras) | Cytotoxicity Assay | Not Specified | Less sensitive than N-Ras mutant cells | [5] |

Table 2: Effective Concentrations of FTI-277 for Various In Vitro Assays

| Assay Type | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Ras Processing Inhibition | Multiple Myeloma | ~10 µM | 96 hours | Inhibition of Ras processing | [1] |

| Ras Activation Inhibition | MDA-MB-231 | 50 µM | 24 hours | Abolished EGF-induced H-Ras-GTP in membrane fractions | [4][10] |

| Apoptosis Induction | HEp-2, HSC-3 | Lower concentrations for HSC-3 | Not Specified | Induced cell death, enhanced caspase 3 activity | [8] |

| Apoptosis Induction | Drug-resistant Myeloma | Not Specified | Not Specified | Induces apoptosis | [1] |

| Cell Cycle Arrest | HepG2, Huh7 | Not Specified | Not Specified | Accumulation at the G2/M phase | [7] |

| Inhibition of Migration/Invasion | H-Ras-MCF10A, Hs578T | 10 and 20 µM | Not Specified | Significant inhibition of migration and invasion | [4][9] |

| MAP Kinase Activation | Neuroblastoma Cells | 10 µM | 4 days | Reduced basal MAP-kinase activity by 47% | [11] |

Experimental Protocols

Protocol 1: Determining Optimal FTI-277 Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of FTI-277 in a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

FTI-277 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[4][10]

-

FTI-277 Treatment: Prepare serial dilutions of FTI-277 in complete medium from a concentrated stock. A common starting range is 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the FTI-277 dilutions. Include a vehicle control (DMSO) at the same concentration as the highest FTI-277 dose.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[4][10]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.[4][10]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the FTI-277 concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of Ras Signaling Pathway Inhibition

This protocol can be used to assess the effect of FTI-277 on the expression and phosphorylation status of key proteins in the Ras signaling pathway.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

FTI-277

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Ras, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of FTI-277 for the appropriate duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The band intensities can be quantified using appropriate software.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay can quantify the induction of apoptosis by FTI-277.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

FTI-277

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with FTI-277 at the desired concentrations and for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. addgene.org [addgene.org]

- 4. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KEGG PATHWAY: Ras signaling pathway - Homo sapiens (human) [kegg.jp]

- 7. Growth inhibition by the farnesyltransferase inhibitor FTI-277 involves Bcl-2 expression and defective association with Raf-1 in liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FTI-277 and GGTI-289 induce apoptosis via inhibition of the Ras/ERK and Ras/mTOR pathway in head and neck carcinoma HEp-2 and HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Farnesyltransferase inhibitor FTI-277 prevents autocrine growth stimulation of neuroblastoma by BDNF - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FTI-277 in Breast Cancer Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-277 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases.[1] The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and migration.[2][3] In the context of breast cancer, aberrant Ras signaling is a known driver of tumorigenesis. FTI-277, by preventing Ras farnesylation, effectively blocks its membrane association and downstream signaling, leading to anti-proliferative and pro-apoptotic effects in breast cancer cells.[1][2] Notably, FTI-277 has shown greater efficacy in breast cancer cells with active H-Ras mutations.[2][4]

These application notes provide a comprehensive guide for utilizing FTI-277 in breast cancer cell line models, including detailed experimental protocols, data presentation tables, and visual diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action

FTI-277 is a peptidomimetic that competitively inhibits farnesyltransferase, preventing the transfer of a farnesyl group from farnesyl pyrophosphate to the C-terminal CAAX motif of target proteins like H-Ras.[1] This inhibition traps H-Ras in the cytoplasm, preventing its activation at the cell membrane and subsequently inhibiting downstream signaling cascades, such as the MAPK pathway.[1][2][3] This disruption of H-Ras signaling ultimately leads to reduced cell proliferation, migration, and invasion, and can induce apoptosis.[2]

Caption: Mechanism of FTI-277 action.

Data Presentation

Table 1: Proliferative Effects of FTI-277 on Breast Cancer Cell Lines

| Cell Line | H-Ras Status | IC50 (µM) after 48h | Citation |

| H-Ras-MCF10A | Active Mutant | 6.84 | [2] |

| Hs578T | Active Mutant | 14.87 | [2] |

| MDA-MB-231 | Wild-Type | 29.32 | [2] |

Table 2: Effects of FTI-277 on Breast Cancer Cell Migration and Invasion

| Cell Line | Assay | FTI-277 Concentration (µM) | Observed Effect | Citation |

| H-Ras-MCF10A | Migration & Invasion | 10, 20 | Significant inhibition | [2] |

| Hs578T | Migration & Invasion | 10, 20 | Significant inhibition | [2] |

| MDA-MB-231 | Migration & Invasion | 10, 20 | No significant inhibition | [2] |

| MDA-MB-231 | EGF-induced Invasion | Not specified | Significant decrease | [4] |

Table 3: Apoptotic Effects of FTI-277 in Combination with Tamoxifen in ER+ Breast Cancer Cells

| Cell Line | Treatment | Observation | Citation |

| T-47D (ER+) | FTI-277 + Tamoxifen | Synergistic increase in apoptosis (measured by caspase-3 activity) | [5] |

| ER-negative cell line | FTI-277 + Tamoxifen | Additive effects on cell death | [5] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of FTI-277 on the proliferation of breast cancer cell lines.

Caption: Workflow for the MTT cell proliferation assay.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, Hs578T, T-47D, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

FTI-277 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of FTI-277 in complete culture medium. Recommended concentrations to test range from 1 to 50 µM.[2] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest FTI-277 treatment.

-

Remove the medium from the wells and add 100 µL of the FTI-277 dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of FTI-277 on the migratory capacity of breast cancer cells.

Materials:

-

Breast cancer cell lines

-

Complete culture medium

-

FTI-277

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a wound-healing insert

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a culture-insert to create a well-defined gap.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh complete culture medium containing the desired concentration of FTI-277 (e.g., 10 or 20 µM) or vehicle control.[2]

-

Capture images of the scratch at 0 hours.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same field of view at subsequent time points (e.g., 12, 24, and 48 hours).

-

Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.

Apoptosis Assay (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to FTI-277 treatment, particularly in combination with other agents like tamoxifen.[5]

References

Application Notes and Protocols for FTI-277 Hydrochloride in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction